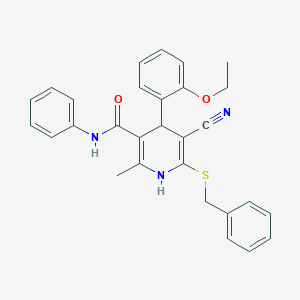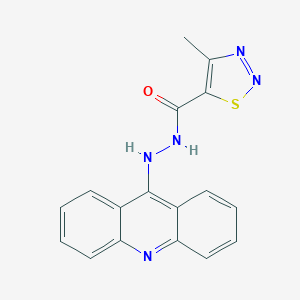
6-(bencilsufánil)-5-ciano-4-(2-etoxifenil)-2-metil-N-fenil-1,4-dihidropiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a benzylsulfanyl moiety, a cyano group, and a dihydropyridine core. This compound belongs to the class of 1,4-dihydropyridines, which are known for their wide range of biological activities and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a model for studying the reactivity of dihydropyridine derivatives and their potential as building blocks in organic synthesis.
Biology: Biologically, it can be used to investigate the role of 1,4-dihydropyridine compounds in biological systems, particularly their interaction with enzymes and receptors.
Medicine: Medically, 1,4-dihydropyridines are known for their cardiovascular activity, especially as calcium channel blockers, which are used to treat hypertension and angina. This specific compound may exhibit similar pharmacological properties.
Industry: In the industrial sector, such compounds can be employed in the development of new materials with unique electronic or optical properties due to their structural diversity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step reactions:
Step 1: Synthesis of the dihydropyridine core via the Hantzsch reaction, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.
Step 2: Introduction of the benzylsulfanyl group through a nucleophilic substitution reaction using a suitable benzyl halide and a thiol.
Step 3: Incorporation of the cyano group via a cyanation reaction, often employing reagents like potassium cyanide under basic conditions.
Step 4: Attachment of the ethoxyphenyl group by a Friedel-Crafts alkylation or acylation reaction.
Step 5: Formation of the carboxamide group via amide bond formation using an appropriate coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactions, high-throughput screening of catalysts, and automation to increase yield and efficiency. Solvent recycling and the use of greener reagents are also common practices to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylsulfanyl group can participate in various substitution reactions, potentially forming thioethers or thioesters.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzyl halides, thiols, suitable bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Oxidation: Pyridine derivatives.
Reduction: Primary amines.
Substitution: Thioethers, thioesters.
Hydrolysis: Carboxylic acids, amines.
Mecanismo De Acción
The mechanism by which 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide exerts its effects likely involves its interaction with specific molecular targets such as calcium channels, enzymes, or receptors. The dihydropyridine core can modulate calcium influx by binding to L-type calcium channels, thus influencing various physiological processes. The compound's structure allows it to interact with multiple pathways, leading to diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds:
Nifedipine
Amlodipine
Felodipine
Uniqueness: Compared to other 1,4-dihydropyridine derivatives like nifedipine, amlodipine, and felodipine, this compound's benzylsulfanyl and cyano groups confer distinct electronic properties and reactivity. These modifications can potentially enhance its pharmacokinetic profile or provide unique therapeutic effects not seen in other derivatives.
Propiedades
IUPAC Name |
6-benzylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-3-34-25-17-11-10-16-23(25)27-24(18-30)29(35-19-21-12-6-4-7-13-21)31-20(2)26(27)28(33)32-22-14-8-5-9-15-22/h4-17,27,31H,3,19H2,1-2H3,(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWFYRVVSLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B409653.png)
![3-({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409656.png)
![8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409657.png)
![3-[(4-Methylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409658.png)
![3-(Naphthalen-1-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409659.png)
![8-[4-(Benzyloxy)-3-methoxybenzylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409660.png)
![Methyl 2-chloro-5-{5-[(7,9-dioxo-6,10-dioxaspiro[4.5]dec-8-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B409662.png)
![3-{[4-{[(2-Fluorophenyl)methyl]oxy}-3-(methyloxy)phenyl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409663.png)
![8-[3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409664.png)
![8-{[5-(3-Bromophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409665.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409667.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![ethyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409673.png)
